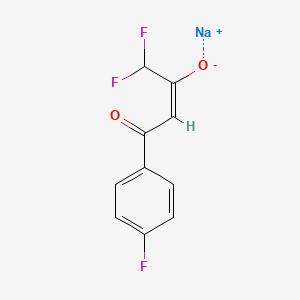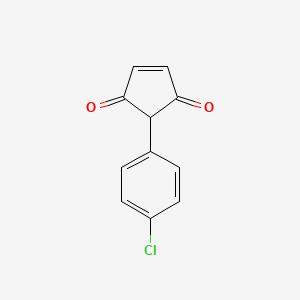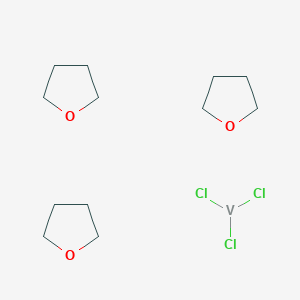![molecular formula C13H18N6O5 B12349007 N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine, N-[(dimethylamino)methylene]- is a modified nucleoside derivative of guanosine This compound is characterized by the presence of a dimethylaminomethylene group attached to the guanine base
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent to introduce the dimethylaminomethylene group under mild reaction conditions .
Industrial Production Methods
Industrial production methods for Guanosine, N-[(dimethylamino)methylene]- are not extensively documented. the general approach involves large-scale synthesis using protected nucleosides and subsequent deprotection steps to yield the final product. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
化学反应分析
Types of Reactions
Guanosine, N-[(dimethylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the dimethylaminomethylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethylene group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized guanosine derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .
科学研究应用
Guanosine, N-[(dimethylamino)methylene]- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Guanosine, N-[(dimethylamino)methylene]- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The compound can interact with various molecular targets, including DNA polymerases and ribonucleotide reductases, thereby influencing nucleic acid synthesis and repair pathways . Additionally, it can modulate signal transduction pathways by affecting the levels of cyclic nucleotides such as cGMP .
相似化合物的比较
Similar Compounds
N-[(Dimethylamino)methylene]adenosine: Similar in structure but with an adenosine base instead of guanosine.
N-[(Di-n-butylamino)methylene]guanosine: Similar modification with a di-n-butylamino group instead of dimethylamino.
N-[(Dimethylamino)methylene]cytidine: Similar modification on a cytidine base.
Uniqueness
Guanosine, N-[(dimethylamino)methylene]- is unique due to its specific interaction with guanine-specific enzymes and its ability to form stable complexes with nucleic acids. This makes it particularly valuable in studies of guanine-rich regions of DNA and RNA, as well as in the development of guanine-targeted therapeutics .
属性
分子式 |
C13H18N6O5 |
|---|---|
分子量 |
338.32 g/mol |
IUPAC 名称 |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-9,12,20-22H,3H2,1-2H3/b15-4+/t6-,7?,8-,9-,12-/m1/s1 |
InChI 键 |
HMIMABGUEHBERH-VPIYNSJDSA-N |
手性 SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



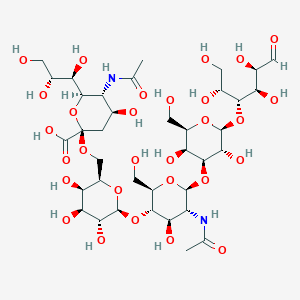

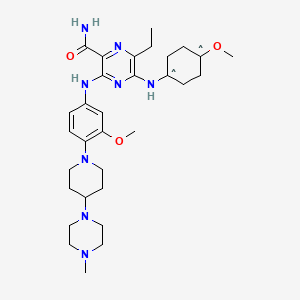
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
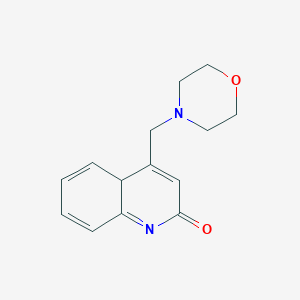
![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
